3-Ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms. This compound is characterized by an ethyl group and a pyridine moiety, making it interesting for various chemical and biological applications. It is often studied for its potential pharmacological properties and as a building block in organic synthesis.
3-Ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine can be classified under:
The synthesis of 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves several steps:
The synthesis may utilize solvents such as ethanol or acetic acid and may require specific conditions such as reflux or microwave irradiation to enhance yields. For example, reactions are often carried out at elevated temperatures (around 120°C) for several hours to ensure complete conversion .
Key molecular data include:
3-Ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine can participate in various chemical reactions:
These reactions typically require specific reagents and conditions, such as acidic or basic catalysts, to facilitate the desired transformations. For instance, acylation reactions may utilize acyl chlorides in the presence of a base like triethylamine .
The mechanism of action for compounds like 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine often involves interaction with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity, guiding further development .
The physical properties of 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine include:
Chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structure and purity .
3-Ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine has potential applications in:
Research continues to explore its full potential across these fields, emphasizing the importance of this compound in ongoing scientific investigations .
The molecular architecture of 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS# 1404449-15-5; C10H12N4) exemplifies a strategically designed pyrazole-pyridine hybrid with significant implications in drug discovery. This compound features a pyrazole ring substituted at N1 with a hydrogen (1H-pyrazole), an ethyl group at C3, and a pyridin-2-yl moiety at C4, while C5 carries an amine group (–NH2). The SMILES string (NC1=C(C2=NC=CC=C2)C(CC)=NN1) precisely captures this connectivity, highlighting the conjugation between the heterocycles [1]. Such bifunctional hybrids leverage the complementary pharmacological profiles of both rings: the pyridine contributes hydrogen-bonding capability and metal-coordination capacity through its nitrogen atom, while the pyrazole offers metabolic stability and diverse substitution patterns. These characteristics enable targeted interactions with biological macromolecules, particularly enzymes and receptors involved in disease pathways [7].
Pyrazole-pyridine hybrids occupy a privileged chemical space in medicinal chemistry due to their versatile target engagement. Recent reviews emphasize their presence in compounds exhibiting broad bioactivities, including kinase inhibition (e.g., ABL1 inhibitors), phosphodiesterase modulation (e.g., PDE10A), and anticancer effects [5] [7] [10]. The amine group at the pyrazole C5 position in 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine serves as a potential hydrogen-bond donor/acceptor, making it a critical pharmacophoric element for target binding. This functional group can participate in electrostatic interactions with enzyme active sites or undergo derivatization to enhance potency or pharmacokinetic properties. The ethyl group at C3 provides hydrophobic bulk, potentially contributing to van der Waals interactions within hydrophobic binding pockets [1] [7].
Table 1: Pharmacological Significance of Pyrazole-Pyridine Hybrid Scaffolds
Biological Activity | Molecular Targets/Pathways | Structural Features Enabling Activity |
---|---|---|
Kinase Inhibition | ABL1, FGFRs, CDKs | Pyridine N-coordination, hydrophobic C3 substituents |
PDE Inhibition | PDE10A, PDE3, PDE4 | Amine H-bonding, planar conformation for active site access |
Anticancer/Antiproliferative | Tubulin, Topoisomerases, DNA intercalation | Extended π-system, substituent-directed DNA groove binding |
Neuroprotective Agents | PTP1B, GSK-3β | Electronic effects of C4/C5 substituents, hydrogen bonding capacity |
The synthetic exploration of N′-(2-alkynylbenzylidene)hydrazides catalyzed by silver triflate (AgOTf) represents a pivotal advancement in accessing complex polycyclic systems like H-pyrazolo[5,1-a]isoquinolines. These methodologies, developed extensively between 2010-2013, established efficient routes to structures pharmacologically relevant to 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine. The foundational chemistry involves a silver-catalyzed tandem reaction where N′-(2-alkynylbenzylidene)hydrazides undergo electrophilic 6-endo cyclization to generate reactive 1,3-dipole species. These intermediates then participate in [3+2] cycloadditions with diverse partners like alcohols or allenoates, culminating in pyrazolo-fused isoquinolines after aromatization [2] . For instance, Wu's copper(II)-catalyzed oxidative reactions of tertiary amines with N′-(2-alkynylbenzylidene)hydrazides in air provided early routes, though requiring harsh conditions. The subsequent shift to silver catalysis marked a significant improvement in functional group tolerance and reaction efficiency under milder temperatures (55-80°C) [2].
The discovery that these compounds inhibit phosphotyrosine phosphatases (PTP1B, CDC25B) and show insecticidal activity (diamondback moth control) fueled further methodological innovations. Key developments included replacing stoichiometric oxidants with catalytic systems and expanding the dipole-trapping partners beyond alcohols to include allenoates. This latter advancement, reported in 2012, enabled access to ester-functionalized H-pyrazolo[5,1-a]isoquinolines via [3+2] cycloaddition between the isoquinolinium-2-yl amide intermediate and allenoates, followed by double bond migration . These synthetic breakthroughs directly informed strategies for manipulating simpler pyrazole-pyridine cores like 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine, where the pyridine ring mimics the isoquinoline’s nitrogen heterocycle, albeit in a less fused system. The historical progression underscores a transition towards atom-economical, cascade processes that efficiently build molecular complexity from readily accessible starting materials like 2-alkynylbenzaldehydes and hydrazides [2] .
Table 2: Evolution of Synthetic Strategies for Pyrazolo-Isoquinoline Analogues
Period | Key Synthetic Advance | Reaction Partners/Conditions | Biological Rationale |
---|---|---|---|
Pre-2010 | Cu(II)-catalyzed oxidative reactions | Tertiary amines, air (oxidant) | Initial PTP1B/CDC25B inhibitor discovery |
2010-2012 | AgOTf-catalyzed tandem reaction with alcohols | Primary/secondary alcohols, 55-80°C, DCE solvent | Improved yields, broader substrate scope |
2012-2013 | AgOTf-catalyzed [3+2] cycloaddition with allenoates | Allenoates, mild temperatures (rt-55°C) | Access to ester-functionalized derivatives |
Post-2013 | Multicomponent reactions & green chemistry adaptations | Solvent-free, microwave assistance, nanocatalysts | Enhanced sustainability, library diversification |
The regiochemical placement of substituents on the pyrazole ring profoundly influences the biological activity profile of compounds like 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine. Positional isomerism governs electronic distribution, three-dimensional conformation, and hydrogen-bonding capacity, thereby dictating target selectivity. For instance, moving the pyridinyl group from C4 to C3 or C5, or altering the position of the amine group, disrupts the pharmacophore required for specific enzyme inhibition. The C4-pyridinyl substitution in this compound creates a specific dihedral angle relative to the pyrazole plane, facilitating optimal interaction with planar binding sites in kinases or phosphodiesterases. Conversely, a C5-pyridinyl isomer would project the heterocycle orthogonal to the pyrazole, potentially enhancing interactions with deeper hydrophobic pockets but losing critical contacts with polar residues [6] [7].
A compelling illustration of regiochemical sensitivity is found in PDE10A inhibitors. Compounds featuring a pyridinyl group at the pyrazole C4 position coupled with specific N-alkyl chains (e.g., MP-10 derivatives) exhibit nanomolar affinity (IC50 0.24–1.82 nM) and high selectivity over PDE3A/B and PDE4A/B isoforms. This selectivity stems from precise steric complementarity within the PDE10A catalytic pocket. Modifying the linker between the pyrazole and quinoline fragments in MP-10 analogues—replacing oxygen with sulfur or nitrogen—further altered metabolic stability and brain penetration, highlighting how subtle connectivity changes impact pharmacokinetics [5]. Similarly, in kinase inhibition, analogues like 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (DB08583) target ABL1 tyrosine kinase, where the 1-ethyl-pyrazol-5-yl moiety at the pyrrolopyridine C3 position is essential for activity. Shifting the ethyl group to N2 or the pyrazole to C4 significantly reduces potency due to altered binding pose geometry and hydrophobic contact points [10].
Table 3: Impact of Positional Isomerism on Bioactivity Profiles
Regiochemical Variation | Biological Consequence | Mechanistic Basis |
---|---|---|
Pyridin-2-yl at Pyrazole C4 (e.g., target compound) | High PDE10A selectivity, kinase inhibition potential | Optimal H-bonding, planar conformation for catalytic site access |
Pyridin-2-yl at Pyrazole C3/C5 | Reduced PDE10A affinity, potential off-target effects | Altered dihedral angle, disrupted π-stacking interactions |
1-Ethyl vs. 2-Ethyl on Pyrazole (N-alkylation) | Altered metabolic stability, brain penetration (PDE10A tracers) | Susceptibility to oxidative metabolism, BBB permeability |
Amine at Pyrazole C5 vs. C3/C4 | Modified H-bond donor capacity, pKa shifts | Changes in electrostatic potential map, protonation state at physiological pH |
The electronic effects of substituent positioning further modulate target engagement. In pyrazolo[3,4-b]pyridines, a cyano group at C3 versus C5 alters electron withdrawal across the fused system, impacting interactions with residues in the ATP-binding cleft of kinases. This principle extends to 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine, where the electron-donating amine at C5 and the moderately electron-deficient pyridin-2-yl at C4 create a push-pull electronic system. This arrangement stabilizes a specific tautomeric form (1H-pyrazole vs 2H-pyrazole) and influences dipole moment, thereby affecting binding entropy and enthalpy during target engagement [6] [7]. Consequently, medicinal chemistry campaigns rigorously optimize substitution patterns to leverage these subtle yet critical regiochemical effects for enhanced selectivity and potency.
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: